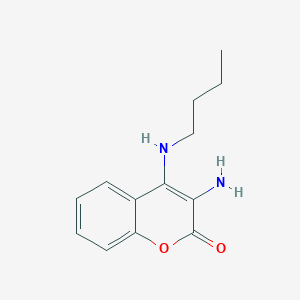
3-amino-4-(butylamino)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-(butylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of amino and butylamino groups to the coumarin structure enhances its chemical reactivity and biological properties, making it a valuable compound in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-butylaminocoumarin typically involves multi-step reactions starting from coumarin or its derivatives. One common method is the Buchwald-Hartwig amination, where 3-bromo-4-tosyloxycoumarin reacts with butylamine in the presence of a palladium catalyst . This reaction is carried out under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of 3-amino-4-butylaminocoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
3-Amino-4-butylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted coumarins, depending on the specific reagents and conditions used .
科学研究应用
3-Amino-4-butylaminocoumarin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 3-amino-4-butylaminocoumarin involves its interaction with various molecular targets. For example, it can inhibit DNA gyrase by binding to the B subunit of the enzyme, thereby preventing DNA replication in bacteria . Additionally, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation with ultraviolet light .
相似化合物的比较
Similar Compounds
3-Aminocoumarin: Lacks the butylamino group, resulting in different chemical reactivity and biological properties.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of both amino and butylamino groups in 3-amino-4-butylaminocoumarin enhances its chemical versatility and biological activity compared to its analogs.
属性
CAS 编号 |
59288-11-8 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
3-amino-4-(butylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
InChI 键 |
IBRXTMRWTXOILF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
规范 SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
| 59288-11-8 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
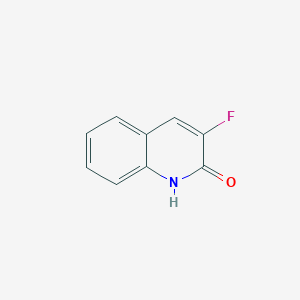
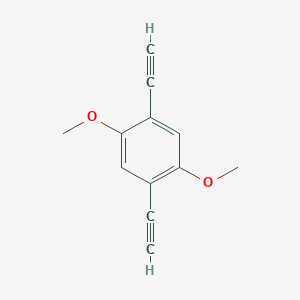
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)
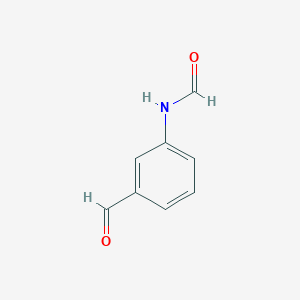
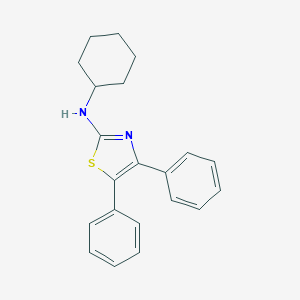
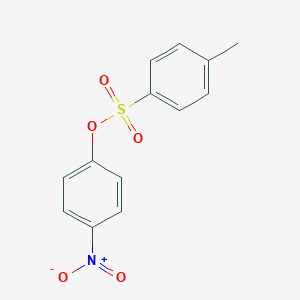
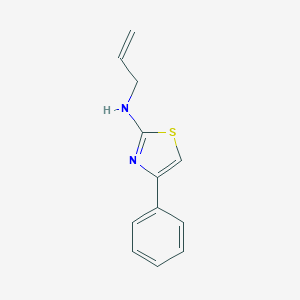
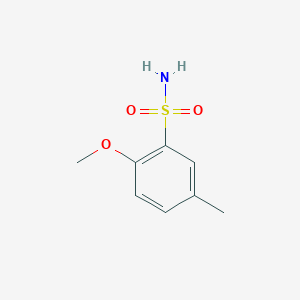
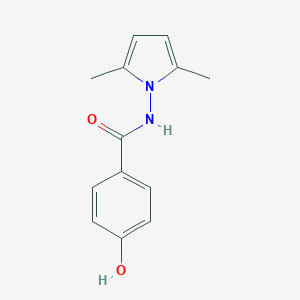
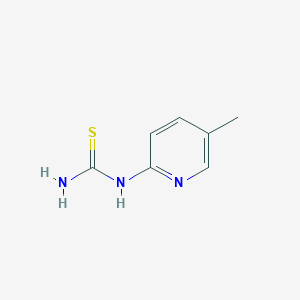
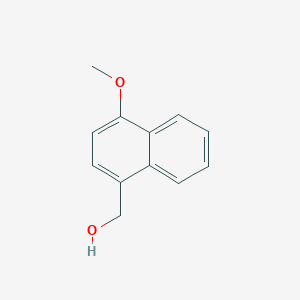
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
